Technical Whitepaper: Methyl (2S)-3-amino-2-benzylpropanoate Hydrochloride in Advanced Peptidomimetics
Technical Whitepaper: Methyl (2S)-3-amino-2-benzylpropanoate Hydrochloride in Advanced Peptidomimetics
Executive Summary & Mechanistic Rationale
Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride (CAS: 864182-47-8) is a highly specialized chiral β2 -amino acid building block utilized extensively in modern drug discovery[1]. Unlike canonical α -amino acids, β -amino acids possess an additional methylene carbon inserted between the amino and carboxyl termini[2]. Specifically, in a β2 -amino acid, the side chain—in this case, a benzyl group analogous to the side chain of phenylalanine—is positioned on the α -carbon adjacent to the carboxylate group[3].
The strategic incorporation of β2 -amino acids into peptide backbones yields peptidomimetics with profound pharmacological advantages. These modified peptides fold into highly predictable and thermodynamically stable secondary structures, such as helices, turns, and β -sheets[4]. More importantly, the altered backbone trajectory creates severe steric and electronic mismatches within the active sites of natural endopeptidases and exopeptidases, rendering β -peptides virtually impervious to proteolytic degradation[5]. This makes Methyl (2S)-3-amino-2-benzylpropanoate an invaluable scaffold for developing long-acting therapeutics, receptor agonists, and enzyme inhibitors that overcome the poor pharmacokinetic profiles of natural peptides[2].
Physicochemical Profiling
Quantitative data is essential for formulation and synthetic planning. Below is the physicochemical profile of the hydrochloride salt.
| Property | Value | Causality / Significance |
| Chemical Name | Methyl (2S)-3-amino-2-benzylpropanoate HCl | Standard IUPAC nomenclature for the protected β2 -phenylalanine derivative. |
| CAS Registry Number | 864182-47-8 | Unique identifier for the specific (S)-enantiomer hydrochloride salt[1]. |
| Molecular Formula | C11H16ClNO2 | Reflects the protonated amine and chloride counterion[1]. |
| Molecular Weight | 229.70 g/mol | Critical for precise stoichiometric calculations in solid/solution-phase peptide synthesis[1]. |
| Physical Form | White to off-white solid | Typical morphology for small-molecule hydrochloride salts. |
| Solubility | Soluble in DMF, DMSO, MeOH, H2O | The HCl salt ensures excellent solubility in polar aprotic solvents used for peptide coupling. |
| Storage | 2-8 °C, desiccated | Prevents premature hydrolysis of the methyl ester and limits ambient moisture absorption. |
Structural Dynamics & Proteolytic Resistance
The primary driver for utilizing Methyl (2S)-3-amino-2-benzylpropanoate is its ability to confer extreme proteolytic stability. Natural proteases rely on the precise spatial arrangement of the α -carbon's amide bonds to initiate a nucleophilic attack. The extra carbon in the β -amino acid backbone displaces the scissile bond, preventing the catalytic triad of the protease from successfully engaging the substrate[5],[2].
Comparative proteolytic pathways demonstrating how β2-amino acids induce steric shielding.
Experimental Workflows: Solution-Phase Peptide Coupling
Handling β2 -amino acid esters requires precise control over reaction conditions to prevent epimerization at the C2 chiral center. The following self-validating protocol details the N-acylation of Methyl (2S)-3-amino-2-benzylpropanoate, followed by ester saponification for subsequent chain elongation.
Protocol: HATU-Mediated Coupling and Mild Saponification
Rationale: HATU is selected over traditional carbodiimides (like EDC) because it promotes rapid coupling via an active HOAt ester intermediate. This significantly reduces the residence time of the reactive species, thereby minimizing the risk of C2-epimerization.
Step 1: Free-Basing and Amide Coupling
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Preparation: Dissolve 1.0 eq of the N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration.
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Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid for activation without attacking the active ester. Stir for 5 minutes.
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Coupling: Add 1.0 eq of Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride[1]. Add an additional 1.0 eq of DIPEA to neutralize the hydrochloride salt, liberating the nucleophilic free amine.
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Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate completion via LC-MS. The disappearance of the starting material mass (m/z 194 for the free amine) and the appearance of the product mass confirms successful coupling.
Step 2: Mild Saponification of the Methyl Ester Rationale: The methyl ester must be hydrolyzed to extend the peptide chain from the C-terminus. However, harsh basic conditions can abstract the acidic proton at the C2 position (adjacent to the ester and the benzyl group), leading to racemization.
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Solvent System: Dissolve the coupled product in a 3:1:1 mixture of THF:MeOH:H2O.
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Causality: This biphasic-compatible system ensures solubility of the organic substrate while providing the aqueous environment necessary for hydrolysis.
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Hydrolysis: Add 1.5 eq of Lithium Hydroxide (LiOH·H2O) at 0 °C.
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Causality: LiOH is a milder base than NaOH. Performing the reaction at 0 °C kinetically favors ester hydrolysis over C2-deprotonation.
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Quenching & Validation: After 2 hours, quench by acidifying to pH 3 with 1M HCl. Extract with Ethyl Acetate. Validate enantiomeric excess (ee > 95%) using chiral HPLC to ensure the (2S) configuration was perfectly retained.
Step-by-step synthetic workflow for integrating the β2-amino acid building block.
Conclusion
Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride is a structurally critical component for the synthesis of advanced peptidomimetics[5],[4]. By leveraging its unique β2 -topology, drug development professionals can engineer therapeutics that bypass the proteolytic vulnerabilities of native peptides while maintaining high target affinity[2]. Strict adherence to mild coupling and deprotection protocols ensures the preservation of the delicate C2 stereocenter, guaranteeing the structural and functional integrity of the final macromolecule.
References
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PubChem. "(S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327." National Center for Biotechnology Information. URL:[Link]
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Seebach, D., & Gardiner, J. (2008). "β-Peptidic Peptidomimetics." Accounts of Chemical Research. URL:[Link]
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ResearchGate Database. "The Asymmetric Imino-aldol Approach to the Enantioselective Synthesis." ResearchGate. URL: [Link]
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ResearchGate Database. "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions." ResearchGate. URL:[Link]
